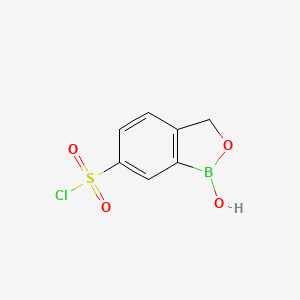

1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonyl chloride

Description

Properties

IUPAC Name |

1-hydroxy-3H-2,1-benzoxaborole-6-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO4S/c9-14(11,12)6-2-1-5-4-13-8(10)7(5)3-6/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNXREKCFFQIEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=CC(=C2)S(=O)(=O)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.45 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonyl chloride typically involves the reaction of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole with sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is typically maintained at low to moderate levels to ensure the stability of the intermediate and final products.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The benzoxaborole ring can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.

Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl chloride group.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.

Scientific Research Applications

Organic Synthesis

1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonyl chloride serves as a valuable building block for synthesizing complex organic molecules. Its unique structure allows for various substitution reactions, leading to the formation of sulfonamide or sulfonate derivatives. This property is particularly advantageous in developing novel compounds in pharmaceuticals and agrochemicals.

Medicinal Chemistry

This compound has garnered attention for its potential as a pharmacophore in drug design. Benzoxaboroles are known to form covalent bonds with biological targets, which can inhibit critical functions within cells. For instance:

- Targeting Plasmodium falciparum: Related compounds have been shown to inhibit the Cleavage and Polyadenylation Specificity Factor subunit 3 (PfCPSF3), disrupting mRNA processing and affecting parasite survival.

- Antifungal Activity: The benzoxaborole class includes well-studied antifungal agents like crisaborole, which has demonstrated efficacy against various fungal infections by targeting leucyl-tRNA synthetase .

Materials Science

The compound is also explored for its applications in materials science. Its boron-containing structure can lead to the development of new materials with unique properties, such as enhanced thermal stability and electrical conductivity. Research is ongoing into its use in creating boron-containing polymers that could revolutionize material applications in electronics and coatings.

Case Studies

Case Study 1: Antifungal Development

In a study exploring the efficacy of benzoxaboroles against fungal infections, researchers synthesized derivatives of this compound that exhibited potent antifungal activity against Candida species. The mechanism involved the disruption of protein synthesis by targeting tRNA synthetases .

Case Study 2: Targeting Malaria

Another significant application was demonstrated when researchers used this compound to develop inhibitors against PfCPSF3 in Plasmodium falciparum. The inhibition led to a marked decrease in parasite viability in vitro, showcasing its potential as a therapeutic agent against malaria.

Mechanism of Action

The mechanism of action of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonyl chloride involves its interaction with various molecular targets. The boron atom in the benzoxaborole ring can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to potential therapeutic effects. The sulfonyl chloride group can also react with nucleophiles in biological systems, further contributing to its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and synthetic differences between 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonyl chloride and analogous compounds:

Reactivity and Stability

- Sulfonyl Chloride vs. Siloxaboroles: The sulfonyl chloride group in the target compound is highly electrophilic, enabling facile nucleophilic substitution (e.g., with amines to form sulfonamides).

- Thermal Stability: The benzodithiazine derivative () demonstrates exceptional thermal stability (decomposing at 314–315°C), likely due to hydrogen bonding from the hydrazino group. The sulfonyl chloride’s stability is lower, as the -SO₂Cl group is prone to hydrolysis under humid conditions .

- Functionalization Potential: The propionic acid derivative () highlights the versatility of the benzoxaborole core for introducing carboxylic acid groups, whereas the sulfonyl chloride enables sulfonamide linkages, critical in drug design .

Spectroscopic and Analytical Differences

- ¹¹B NMR : Benzoxaboroles typically show ¹¹B NMR shifts near 30 ppm, whereas siloxaboroles (e.g., ) exhibit upfield shifts (~18 ppm) due to silicon’s electron-donating effects .

- IR Spectroscopy : Sulfonyl chloride and benzodithiazine derivatives share S=O stretches (~1330–1160 cm⁻¹), but the latter also shows C≡N absorption at 2235 cm⁻¹ .

Biological Activity

1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonyl chloride is a boron-containing compound that has garnered attention due to its unique structure and potential biological activities. This compound features a benzoxaborole ring fused with a sulfonyl chloride group, which may influence its reactivity and interactions with biological systems. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and materials science.

- Molecular Formula : C7H6BClO4S

- Molecular Weight : 232.45 g/mol

- CAS Number : 1985599-52-7

- SMILES Notation : OB1OCc2c1cc(cc2)S(=O)(=O)Cl

Synthesis

The synthesis of this compound typically involves the reaction of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole with sulfonyl chloride under controlled conditions. This reaction is often performed in inert atmospheres using solvents such as dichloromethane or tetrahydrofuran at low to moderate temperatures to stabilize the product and minimize side reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the boron atom in its structure allows it to form reversible covalent bonds with biomolecules, which can modulate enzyme activity and cellular processes.

Applications in Medicinal Chemistry

Research indicates that benzoxaboroles exhibit potential as pharmacophores in drug design due to their unique structural properties. Specifically, 1-hydroxy-1,3-dihydro-2,1-benzoxaborole derivatives have been investigated for:

- Antimicrobial Activity : Some studies suggest that benzoxaboroles may inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzoxaborole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of benzoxaboroles. It was found that 1-hydroxy-1,3-dihydro-2,1-benzoxaborole derivatives could effectively inhibit certain enzymes involved in metabolic pathways, demonstrating potential applications in metabolic disorders .

Comparative Analysis of Biological Activity

Q & A

Q. How to interpret conflicting NMR data for siloxaborole-sulfonyl chloride adducts?

- Resolution : Dynamic equilibria between tautomeric forms (e.g., boronic acid vs. cyclic ester) cause signal splitting. Use low-temperature NMR (-40°C) to "freeze" equilibria and assign definitive structures .

Methodological Tables

Q. Table 1. Comparative Reactivity of Sulfonyl Chloride Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.